3-Allylaminocarbonylphenylboronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allylaminocarbonylphenylboronic acid typically involves the reaction of 3-aminocarbonylphenylboronic acid with allyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Allylaminocarbonylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Allylaminocarbonylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of fluorescent sensors for detecting carbohydrates.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Allylaminocarbonylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and catalysis. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be detected or utilized in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Aminocarbonylphenylboronic acid: Similar structure but lacks the allyl group, making it less versatile in certain reactions.
Phenylboronic acid: Lacks the aminocarbonyl and allyl groups, limiting its applications in specific synthetic routes.
Uniqueness
3-Allylaminocarbonylphenylboronic acid is unique due to its combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs. The presence of the allyl group enhances its reactivity and utility in synthetic chemistry .
Properties
IUPAC Name |
[3-(prop-2-enylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h2-5,7,14-15H,1,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDGMVTUXWBLLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC=C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393130 |
Source
|
Record name | 3-Allylaminocarbonylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-29-2 |
Source
|
Record name | B-[3-[(2-Propen-1-ylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850567-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Allylaminocarbonylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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